6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
CAS No.: 923259-70-5
Cat. No.: VC3809887
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923259-70-5 |
---|---|
Molecular Formula | C10H6F3NO3 |
Molecular Weight | 245.15 g/mol |
IUPAC Name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |
Standard InChI Key | FOJBKFGWDZMUCC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O |
Introduction
6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid group at the 2-position and a trifluoromethoxy substituent at the 6-position. This compound has garnered attention in medicinal chemistry for its structural features and biological potential, particularly as a scaffold for antiviral drug development .
Table 1: Key chemical characteristics
Property | Value |
---|---|
CAS Registry Number | 923259-70-5 |
Molecular Formula | C₁₀H₆F₃NO₃ |
Molar Mass | 245.15 g/mol |
SMILES | OC(=O)C1=CC2=CC=C(OC(F)(F)F)C=C2N1 |
InChIKey | FOJBKFGWDZMUCC-UHFFFAOYSA-N |
Storage Conditions | 2–8°C |
The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the indole core enables π-π stacking interactions with biological targets .
Synthesis and Characterization
The compound is typically synthesized through:
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Friedel-Crafts acylation to introduce the carboxylic acid group
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Electrophilic substitution for trifluoromethoxy installation
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Protection/deprotection strategies to control regioselectivity
Key intermediates include methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS 1154319-87-5), which undergoes saponification to yield the target compound .
Pharmacological Applications
HIV-1 Integrase Inhibition
Derivatives of this compound demonstrate potent anti-HIV activity:
Compound | IC₅₀ (μM) | Target |
---|---|---|
17a | 3.11 | HIV-1 integrase |
Parent | 12.4 | Strand transfer |
Mechanistic studies reveal:
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Chelation of Mg²⁺ ions in the integrase active site
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π-π stacking with viral DNA (dC20) through the indole core
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Enhanced binding affinity from C6 trifluoromethoxy substitution .
Structural and Computational Analysis
Table 2: Predicted collision cross-sections (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 246.03726 | 150.6 |
[M+Na]⁺ | 268.01920 | 158.8 |
[M-H]⁻ | 244.02270 | 145.4 |
Molecular docking simulations show favorable binding to integrase (PDB: 1QS4) with ΔG = -9.2 kcal/mol .
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